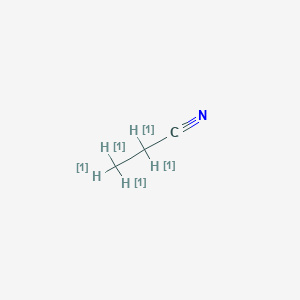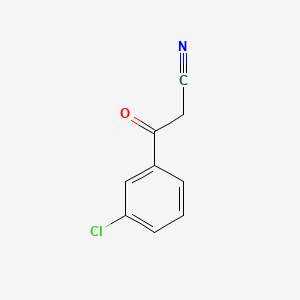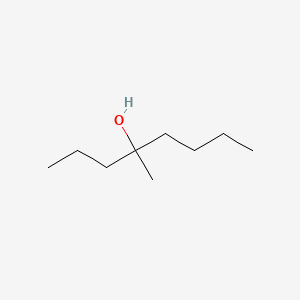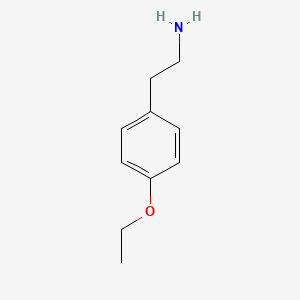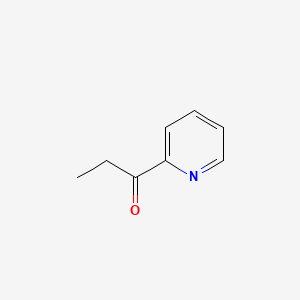
2-Propionilpiridina
Descripción general
Descripción
2-Propionylpyridine, also known as 1-(2-pyridinyl)-1-propanone, is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, characterized by the presence of a propionyl group attached to the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields of research and industry .
Aplicaciones Científicas De Investigación
2-Propionylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal complexes.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propionylpyridine can be synthesized through several methods. One common method involves the reaction of pyridine-2-carbonitrile with ethylmagnesium bromide in an inert atmosphere, followed by acidification with aqueous citric acid solution. The reaction is typically carried out in tetrahydrofuran and diethyl ether at temperatures ranging from -78°C to room temperature .
Industrial Production Methods: In industrial settings, 2-Propionylpyridine is often produced by the reaction of pyridine with propionyl chloride under basic conditions. This method is preferred due to its simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propionylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propionyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-Propionylpyridine involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical reactions .
Comparación Con Compuestos Similares
2-Acetylpyridine: Similar in structure but with an acetyl group instead of a propionyl group.
2-Butyryl-pyridine: Contains a butyryl group, making it slightly larger and more hydrophobic.
Uniqueness: 2-Propionylpyridine is unique due to its specific balance of hydrophilicity and hydrophobicity, making it versatile for various applications. Its intermediate size allows it to participate in a wide range of chemical reactions, unlike its smaller or larger counterparts .
Propiedades
IUPAC Name |
1-pyridin-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAZHKPVEROFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334397 | |
| Record name | 2-Propionylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3238-55-9 | |
| Record name | 2-Propionylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propionylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-propionylpyridine interact with peroxovanadium(V) complexes, and what is the significance of this interaction?
A1: 2-Propionylpyridine acts as a ligand, coordinating with peroxovanadium(V) complexes in solution. [] This interaction leads to the formation of a new seven-coordinate peroxovanadium species, denoted as [OV(O2)2L]−, where L represents the 2-propionylpyridine ligand. [] This coordination is part of a broader study investigating the impact of various 2-acylpyridine derivatives on the reaction equilibrium with peroxovanadium(V) complexes. The research utilizes a combination of multinuclear (1H, 13C, and 51V) magnetic resonance, COSY, and HSQC techniques to elucidate the coordination behavior. [] Understanding such interactions is crucial in fields like bioinorganic chemistry, where peroxovanadium complexes are studied for their potential biological activity and relevance to vanadium-containing enzymes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1584090.png)
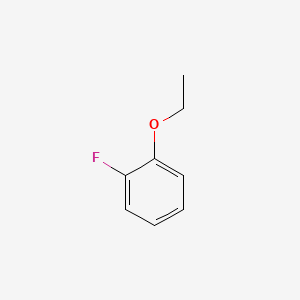

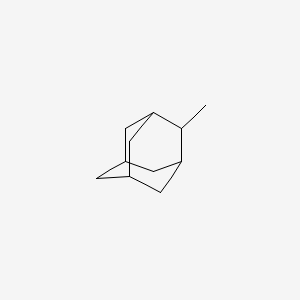
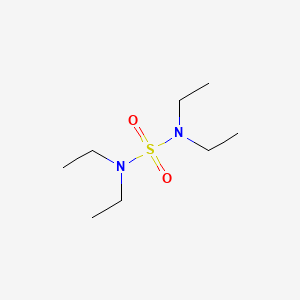
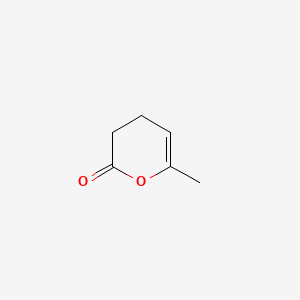


![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)
